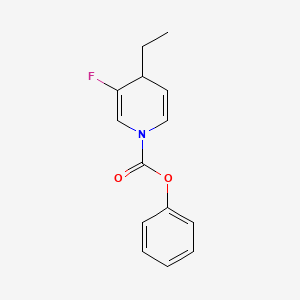
Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a phenyl group attached to a pyridine ring, which is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position. The carboxylate group is located at the 1-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of 4-ethyl-3-fluoropyridine: This can be achieved through the fluorination of 4-ethylpyridine using a fluorinating agent such as Selectfluor.
Carboxylation: The 4-ethyl-3-fluoropyridine is then subjected to carboxylation using carbon dioxide in the presence of a base like potassium carbonate.
Esterification: The resulting carboxylic acid is esterified with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Substituted products where the fluorine atom is replaced by nucleophiles.
Scientific Research Applications
Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Phenyl 4-ethyl-3-fluoropyridine-1(4H)-carboxylate can be compared with other similar compounds such as:
4-ethyl-3-fluoropyridine: Lacks the phenyl and carboxylate groups, resulting in different chemical and biological properties.
Phenyl 4-ethylpyridine-1(4H)-carboxylate: Lacks the fluorine atom, which affects its reactivity and interactions.
Phenyl 3-fluoropyridine-1(4H)-carboxylate: Lacks the ethyl group, leading to variations in steric and electronic effects.
Properties
CAS No. |
651053-71-3 |
|---|---|
Molecular Formula |
C14H14FNO2 |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
phenyl 4-ethyl-3-fluoro-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H14FNO2/c1-2-11-8-9-16(10-13(11)15)14(17)18-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
YTZABDRLMABSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CN(C=C1F)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




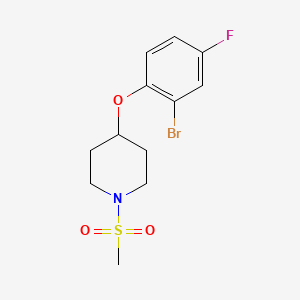
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
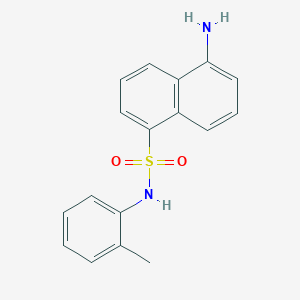
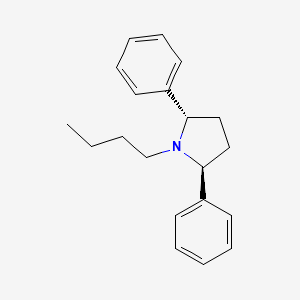
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
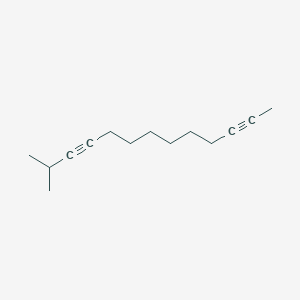
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)

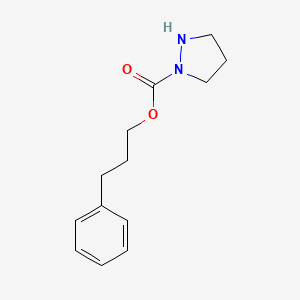
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
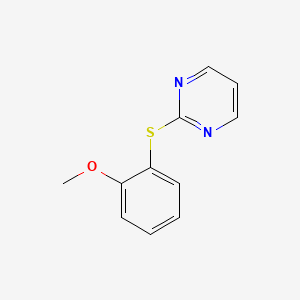
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
